2,4-Dihydroxychalcone 2,4-Dihydroxychalcone 2,4-Dihydroxychalcone is a member of chalcones.
2,4-Dihydroxychalcone is a natural product found in Vachellia vernicosa with data available.
Brand Name: Vulcanchem
CAS No.: 92496-59-8
VCID: VC18650043
InChI: InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+
SMILES:
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2,4-Dihydroxychalcone

CAS No.: 92496-59-8

Cat. No.: VC18650043

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxychalcone - 92496-59-8

Specification

CAS No. 92496-59-8
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name (E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+
Standard InChI Key LKNPFZQVNZFLIC-VQHVLOKHSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,4-dihydroxychalcone consists of two phenolic rings connected by a three-carbon α,β-unsaturated ketone bridge. X-ray crystallography reveals a planar configuration with intramolecular hydrogen bonding between the 2'-hydroxyl and ketone oxygen, stabilizing the conjugated system . The compound exists in equilibrium between keto and enol tautomers, with nuclear magnetic resonance (NMR) studies showing characteristic signals at δ 6.42–7.58 ppm for aromatic protons and δ 7.53–7.97 ppm for the α,β-unsaturated system .

Spectral Characteristics

Key spectroscopic features include:

  • IR: Strong absorption bands at 3,329 cm⁻¹ (O-H stretch) and 1,629 cm⁻¹ (C=O stretch)

  • ¹³C-NMR: Distinct signals at 102.7 ppm (C-1'), 165.7 ppm (C=O), and 186.7 ppm (C-β)

  • UV-Vis: λ<sub>max</sub> at 368 nm in methanol, attributable to the conjugated π-system

Table 1: Comparative physicochemical properties of 2,4-dihydroxychalcone derivatives

DerivativeLogPWater Solubility (mg/L)pKa
Parent2.3148.77.89
3d3.1512.46.92
3h2.9818.67.15
94.025.85.67

[Data compiled from ]

Synthetic Methodologies

Classical Claisen-Schmidt Condensation

The primary synthesis route involves acid-catalyzed condensation of 2,4-dihydroxyacetophenone with substituted benzaldehydes. Optimal conditions (80°C, 12h, 85% H₃PO₄ catalyst) yield the parent compound with 68–74% efficiency . Recent modifications employ microwave-assisted synthesis, reducing reaction time to 15 minutes while maintaining yields above 70% .

Reductive Approaches

Catalytic hydrogenation using Pd/C-NaBH₄ systems at 5–10°C selectively reduces the α,β-unsaturated ketone to produce dihydrochalcone derivatives. This method achieves 68.4% yield for 2',4'-dihydroxydihydrochalcone, maintaining phenolic hydroxyl group integrity .

Equation 1:
2,4-Dihydroxychalcone+H2Pd/C, NaBH42’,4’-Dihydroxydihydrochalcone\text{2,4-Dihydroxychalcone} + \text{H}_2 \xrightarrow{\text{Pd/C, NaBH}_4} \text{2',4'-Dihydroxydihydrochalcone}

Pharmacological Properties

Antidepressant Activity

In forced swim tests (FST), 2,4-dihydroxychalcone derivatives demonstrate dose-dependent reduction in immobility time:

Table 2: Antidepressant efficacy in murine models

CompoundDose (mg/kg)Immobility Time Reductionp-value vs Control
3d1032.05%<0.01
3h1034.33%<0.001
Fluoxetine2041.20%N/A

[Data from ]

Mechanistic studies reveal dual inhibition of monoamine oxidase A (MAO-A) and serotonin reuptake, with IC₅₀ values of 12.3 μM and 18.7 μM respectively . The 4'-hydroxyl group is critical for binding to the flavin adenine dinucleotide (FAD) cofactor in MAO-A, as demonstrated by molecular docking simulations .

Anti-Oomycete Activity

Against Saprolegnia pathogens, derivative 9 exhibits:

  • MIC: 100–175 μg/mL

  • MOC: 100–200 μg/mL

Comparatively, bronopol shows MIC/MOC of 50–75 μg/mL, while fluconazole requires >200 μg/mL for similar efficacy . Membrane disruption assays confirm 90% cytoplasmic leakage in S. parasitica at 150 μg/mL after 6h exposure .

Antivirulence Mechanisms

In Vibrio vulnificus, 2,4-dihydroxychalcone inhibits HlyU-mediated virulence factor expression:

  • 50% survival rate in Galleria mellonella infection model at 15 mg/kg

  • 80% reduction in RTX toxin production via HlyU-DNA binding inhibition

Figure 1: Proposed mechanism of HlyU inhibition
HlyU+DNAHlyU-DNA2,4-DHCInactive Complex\text{HlyU} + \text{DNA} \rightleftharpoons \text{HlyU-DNA} \xrightarrow{\text{2,4-DHC}} \text{Inactive Complex}

Structure-Activity Relationships

Key structural determinants of bioactivity include:

  • Hydroxylation Pattern: 2',4'-dihydroxy configuration essential for MAO-A inhibition

  • C4 Substituents: Electron-withdrawing groups (Br, Cl) enhance antimicrobial potency

  • Degree of Saturation: Dihydro derivatives show improved water solubility but reduced antiviral activity

Derivatization at the 4-position with methyl groups increases blood-brain barrier permeability (logP 3.15 vs 2.31), correlating with enhanced CNS activity .

Toxicological Profile

Acute toxicity studies in Wistar rats reveal LD₅₀ > 2000 mg/kg orally, with no observed hepatotoxicity at therapeutic doses (10–50 mg/kg). Chronic administration (90 days) shows reversible CYP450 enzyme induction, suggesting need for dose adjustments in combination therapies .

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